molecular formula C19H25NO3S2 B2673101 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine CAS No. 1396868-11-3

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine

Cat. No.: B2673101
CAS No.: 1396868-11-3
M. Wt: 379.53
InChI Key: VFJZYOSIECFJJG-UHFFFAOYSA-N
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Description

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a synthetic piperidine derivative characterized by two key structural motifs: a (3-methylbenzyl)sulfonyl group at the 1-position of the piperidine ring and a ((furan-2-ylmethyl)thio)methyl substituent at the 4-position. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related compounds (e.g., sulfonyl piperidines with thioether-linked heterocycles) are frequently explored for antibacterial and enzyme-modulating activities .

Properties

IUPAC Name

4-(furan-2-ylmethylsulfanylmethyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S2/c1-16-4-2-5-18(12-16)15-25(21,22)20-9-7-17(8-10-20)13-24-14-19-6-3-11-23-19/h2-6,11-12,17H,7-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZYOSIECFJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)CSCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine likely involves multiple steps, including:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Furan Group: This step may involve the use of furan-2-ylmethyl halides or similar reagents.

    Thioether Formation: This typically involves the reaction of a thiol with an alkyl halide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing for yield, purity, and cost-effectiveness. This often involves continuous flow reactions, use of catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Electrophiles like halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Desulfonylated products.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Activity: Potential as a pharmacophore in drug design due to its diverse functional groups.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including antimicrobial, anti-inflammatory, or anticancer activities.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine would depend on its specific biological target. Generally, compounds with such structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes structural and functional parallels between the target compound and related derivatives:

Compound Name Piperidine Substituent Sulfonyl Group Thioether-Linked Group Biological Activity Reference
Target Compound 3-methylbenzyl 1-((3-methylbenzyl)sulfonyl) ((Furan-2-ylmethyl)thio)methyl Not reported
1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o) 4-methyl Benzenesulfonyl 1,3,4-oxadiazole Antibacterial (broad-spectrum)
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(2-methylphenyl)-2-acetamoyl]thio}-1,3,4-oxadiazole (8g) 4-chlorophenyl 4-Chlorophenylsulfonyl Acetamoyl thio Antibacterial (Gram-negative)
Ranitidine-related compound B (Furanylmethyl)thio Not reported (likely protease inhibition)
1-(3-(3-(Aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino)-1-oxopropyl)piperidine 4-methylphenyl Sulfonamide Marketed drug (unspecified)

Key Observations:

Sulfonyl Group Variations :

  • The 3-methylbenzylsulfonyl group in the target compound differs from the benzenesulfonyl () and 4-chlorophenylsulfonyl () groups. These substitutions may alter steric bulk, solubility, and target selectivity. For instance, 4-chlorophenylsulfonyl derivatives exhibit enhanced Gram-negative activity , suggesting that the target compound’s 3-methylbenzyl group could influence spectrum specificity.

Thioether Functionality :

  • The furan-thioether group in the target compound parallels the oxadiazole-thioether in and . Thioether linkages are critical for stabilizing interactions with hydrophobic enzyme pockets . Ranitidine-related compounds () with furan-methyl-thio groups highlight the pharmacophore’s role in modulating enzyme inhibition (e.g., proteases or kinases).

Antibacterial Activity :

  • Piperidine-sulfonyl-thioether hybrids in and demonstrate moderate to potent antibacterial effects, particularly against Gram-negative strains. The target compound’s furan-thioether group may confer similar activity, though empirical validation is needed.

Biological Activity

4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine is a complex organic compound notable for its unique structural features, which include a piperidine ring substituted with both a furan-2-ylmethylthio group and a 3-methylbenzylsulfonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific research findings remain limited.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO2S2\text{C}_{18}\text{H}_{23}\text{N}\text{O}_2\text{S}_2, with a molecular weight of approximately 379.5 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology and medicinal chemistry.

PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₂S₂
Molecular Weight379.5 g/mol
Functional GroupsFuran, Sulfonyl, Piperidine

Currently, there is no detailed information available regarding the specific mechanisms of action for this compound. Understanding the interaction of this compound with biological systems is crucial for elucidating its pharmacological properties.

Biological Activity and Potential Applications

While direct studies on the biological activity of this specific compound are sparse, its structural similarities to other biologically active compounds suggest potential therapeutic applications. For instance, compounds featuring piperidine rings often exhibit significant activity in areas such as:

  • Antiviral agents
  • Anticancer drugs
  • Neuropharmacological agents

Comparative Analysis with Similar Compounds

Comparative studies with structurally related compounds can provide insights into the biological activity of this compound. Below is a table summarizing some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesBiological Activity
4-((furan-2-ylmethyl)amino)piperidineContains an amino group instead of sulfonylPotentially different due to amino substitution
4-(phenylsulfonyl)piperidineSubstituted with phenyl instead of furanDifferent interaction profiles
4-(furan-2-ylmethyl)thio-piperidineLacks the methylsulfonyl groupSimpler structure may lead to different properties

Case Studies and Research Findings

Research into similar compounds has shown promising results in various biological assays. For example:

  • Anticancer Activity : Compounds similar to those containing piperidine rings have been evaluated in human cancer cell lines, demonstrating significant cytotoxicity against various cancer types.
  • Antiviral Properties : Some derivatives have shown effectiveness against viral infections, indicating that modifications to the piperidine structure can enhance antiviral activity.

Q & A

Q. What are the optimal synthetic routes for 4-(((Furan-2-ylmethyl)thio)methyl)-1-((3-methylbenzyl)sulfonyl)piperidine, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine core. Key steps include:

  • Thioether Formation: Reacting furan-2-ylmethanethiol with a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether moiety.
  • Sulfonylation: Coupling the piperidine nitrogen with 3-methylbenzyl sulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ether/ethyl acetate) ensures high purity (>95%) .

Critical Parameters:

  • Temperature Control: Maintain reflux at 80–100°C during thioether formation to avoid side reactions .
  • Moisture Sensitivity: Use anhydrous solvents and inert atmosphere for sulfonylation to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the sulfonyl and thioether groups. The 3-methylbenzyl group shows aromatic protons at δ 7.2–7.4 ppm, while furan protons appear at δ 6.2–7.5 ppm .
    • HSQC/HMBC: Resolve ambiguities in piperidine ring substitution patterns.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ ion) with <2 ppm error .
  • IR Spectroscopy: Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and thioether (C-S stretch at ~600–700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological activity?

Methodological Answer:

  • Core Modifications:
    • Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene, pyridine) to assess electronic effects on activity.
    • Vary the 3-methylbenzyl sulfonyl group with substituents (e.g., halogens, methoxy) to study steric and hydrophobic interactions .
  • In Silico Modeling:
    • Perform molecular docking (AutoDock Vina) against target proteins (e.g., enzymes or receptors) to predict binding affinities.
    • Use QSAR models to correlate substituent properties (logP, polar surface area) with bioactivity data .

Q. How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer:

  • Controlled Solubility Assays:
    • Standardize solvent systems (e.g., DMSO for stock solutions, PBS for aqueous testing).
    • Use dynamic light scattering (DLS) to detect aggregation in aqueous media.
  • Purity Verification:
    • Confirm compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities affecting solubility .
  • Temperature and pH Effects:
    • Measure solubility at physiologically relevant pH (7.4) and temperatures (25°C vs. 37°C) .

Q. What computational strategies are recommended for predicting pharmacokinetic properties?

Methodological Answer:

  • ADMET Profiling:
    • Use SwissADME or ADMETLab to estimate permeability (BBB, Caco-2), metabolic stability (CYP450 inhibition), and toxicity (Ames test) .
  • Molecular Dynamics (MD) Simulations:
    • Simulate membrane penetration (e.g., POPC lipid bilayers) to assess passive diffusion rates.
    • Calculate free-energy barriers for sulfonamide hydrolysis .

Q. How should researchers design experiments to validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions.
    • Monitor degradation via LC-MS and quantify stable metabolites .
  • Long-Term Stability:
    • Store aliquots at –20°C, 4°C, and 25°C with desiccants. Assess purity monthly over 6–12 months .

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